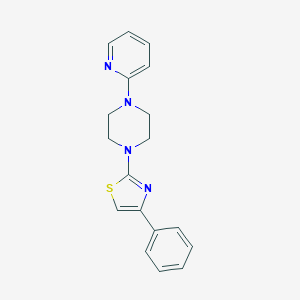
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as DPP4, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that targets the dipeptidyl peptidase-4 (DPP4) enzyme, which plays a crucial role in glucose metabolism. DPP4 inhibitors have shown potential in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.
Wirkmechanismus
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide bind to the active site of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide enzyme and prevent it from degrading incretin hormones. This leads to an increase in the levels of active incretin hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. The net effect is improved glycemic control.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been shown to have several biochemical and physiological effects. They improve insulin sensitivity, increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. These effects lead to improved glycemic control and reduced risk of hypoglycemia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified. They have a well-defined mechanism of action and can be used to study the role of the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide enzyme in glucose metabolism. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors also have some limitations. They can be expensive to synthesize and may have off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors. One area of interest is the development of more potent and selective inhibitors that have fewer off-target effects. Another area of interest is the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors in combination with other therapies for the treatment of T2DM. Additionally, there is interest in exploring the potential therapeutic benefits of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Synthesemethoden
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) amine to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of T2DM. They work by increasing the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control and reduced risk of hypoglycemia.
Eigenschaften
Molekularformel |
C20H19N3O4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-13-18(20(25)23(22(13)3)15-7-5-4-6-8-15)21(2)19(24)14-9-10-16-17(11-14)27-12-26-16/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
MNEPUKXHDJFZGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)